4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20089887
InChI: InChI=1S/C23H19BrN2O4/c1-16-4-2-7-21(12-16)29-15-22(27)26-25-14-17-8-10-20(11-9-17)30-23(28)18-5-3-6-19(24)13-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+
SMILES:
Molecular Formula: C23H19BrN2O4
Molecular Weight: 467.3 g/mol

4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

CAS No.:

Cat. No.: VC20089887

Molecular Formula: C23H19BrN2O4

Molecular Weight: 467.3 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate -

Specification

Molecular Formula C23H19BrN2O4
Molecular Weight 467.3 g/mol
IUPAC Name [4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
Standard InChI InChI=1S/C23H19BrN2O4/c1-16-4-2-7-21(12-16)29-15-22(27)26-25-14-17-8-10-20(11-9-17)30-23(28)18-5-3-6-19(24)13-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+
Standard InChI Key SZMDTOJGXZVAGK-AFUMVMLFSA-N
Isomeric SMILES CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Introduction

The compound 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate represents a complex organic molecule with potential applications in medicinal chemistry, particularly in drug design and development. This article provides an in-depth analysis of its structure, synthesis, physicochemical properties, and potential biological applications.

Structural Features

The compound is characterized by the following structural components:

  • Phenyl Group: A substituted phenyl ring containing an (E)-hydrazinylidene linkage.

  • 3-Methylphenoxyacetyl Moiety: This fragment introduces hydrophobicity and potential for hydrogen bonding.

  • 3-Bromobenzoate Unit: A bromine-substituted benzoate group, which may enhance molecular interactions through halogen bonding.

Key molecular features include:

  • Conjugation: The (E)-configuration ensures extended conjugation across the hydrazinylidene bond, which can influence electronic properties.

  • Hydrogen Bonding Potential: The hydrazinylidene and ester functionalities provide opportunities for intermolecular hydrogen bonding.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the Hydrazinylidene Intermediate:

    • Reaction of 3-methylphenoxyacetic acid with hydrazine derivatives under controlled conditions.

    • Formation of the acetohydrazide intermediate.

  • Coupling with 3-Bromobenzoic Acid:

    • Esterification or condensation reaction to attach the bromobenzoate moiety.

    • Use of catalysts such as dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) to promote coupling.

Biological Applications

Preliminary studies suggest that compounds with similar structures exhibit:

  • Antimicrobial Activity: The bromine-substituted aromatic ring may disrupt bacterial cell walls or inhibit enzyme activity.

  • Anticancer Potential: Hydrazinylidene derivatives are known to interfere with cell proliferation pathways.

  • Anti-inflammatory Effects: The phenoxyacetyl group may modulate inflammatory mediators.

Further biological assays are required to confirm these activities for this specific compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure:

  • FT-IR Spectroscopy:

    • Characteristic peaks for ester carbonyl (~1720 cm1^{-1}) and hydrazinylidene (~1600 cm1^{-1}).

  • NMR Spectroscopy:

    • 1^{1}H NMR: Signals corresponding to aromatic protons (7–8 ppm), methyl group (~2.5 ppm), and methylene protons (~4 ppm).

    • 13^{13}C NMR: Peaks for carbonyl carbons (~170 ppm) and aromatic carbons (120–140 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z ~391 confirms the molecular weight.

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